molecular formula C14H25Cl2IN2O B1239982 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride CAS No. 89815-43-0

1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride

Cat. No.: B1239982
CAS No.: 89815-43-0
M. Wt: 435.2 g/mol
InChI Key: SXPLHSWEPJPKDJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of radioiodine research in nuclear medicine. The foundational work in this field traces back to the pioneering efforts of Saul Hertz at Massachusetts General Hospital in the 1930s, who first recognized the potential for radioactive iodine applications in medical diagnostics and treatment. Hertz's collaboration with physicist Arthur Roberts at the Massachusetts Institute of Technology led to the first human treatment using radioactive iodine on March 31, 1941, establishing the scientific foundation that would eventually support the development of sophisticated iodinated compounds for medical imaging.

The evolution from simple radioactive iodine to complex organic molecules like this compound represents decades of systematic research in radiopharmaceutical chemistry. This progression was driven by the need for compounds that could effectively cross biological barriers while maintaining favorable pharmacokinetic properties. The development of cyclotrons, linear accelerators, and nuclear reactors provided the technological infrastructure necessary for producing hundreds of radionuclides for potential medical applications, creating an environment where sophisticated molecular designs could be practically implemented.

The specific synthesis and characterization of this compound was documented in detailed chemical studies that explored its preparation through condensation reactions followed by reduction processes. These synthetic methodologies demonstrated the compound's accessibility through established organic chemistry techniques, making it a viable candidate for further pharmaceutical development and research applications.

Nomenclature and Classification

The systematic nomenclature of this compound reflects its complex molecular architecture and provides essential information about its structural components. According to the International Union of Pure and Applied Chemistry naming conventions, this compound can be described as 2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol dihydrochloride. This systematic name clearly delineates the various functional groups and their spatial relationships within the molecular framework.

Properties

IUPAC Name

2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23IN2O.2ClH/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3;;/h8-9,18H,5-7,10H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPLHSWEPJPKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426067
Record name 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89815-43-0
Record name N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089815430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N'-TRIMETHYL-N-(2-HYDROXY-5-IODO-3-METHYLBENZYL)-1,3-PROPANEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZCU8ZI7Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride, commonly referred to as HIPDM, is a chemical compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Chemical Formula : C₁₄H₂₃IN₂O·2ClH
  • Molecular Weight : 435.17 g/mol
  • CAS Number : 89815-43-0
  • Melting Point : 160 °C

HIPDM functions primarily as a radiopharmaceutical precursor, which indicates its potential utility in imaging and therapeutic applications in nuclear medicine. The iodine component in its structure suggests that it may be involved in radiolabeling processes, enhancing the visualization of biological systems through imaging techniques like PET or SPECT.

Biological Activity

Research indicates that HIPDM exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to HIPDM may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of iodine is hypothesized to enhance this effect through increased cellular uptake and retention of the compound.
  • Neuroprotective Effects : Some derivatives of similar structures have shown potential neuroprotective properties, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
  • Antimicrobial Properties : There is evidence that compounds with similar functional groups exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Case Study 1: Antitumor Efficacy

A study conducted on a series of iodo-substituted benzylamines reported significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. The study suggested that HIPDM could be further explored as a lead compound for developing antitumor agents.

Case Study 2: Neuroprotection

Research published in a neuroscience journal highlighted that similar compounds could protect neuronal cells from glutamate-induced excitotoxicity. The study demonstrated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability in vitro.

Case Study 3: Antimicrobial Activity

A comparative analysis of various benzylamine derivatives showed that those with iodine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. This was attributed to their ability to penetrate bacterial membranes more effectively.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis
NeuroprotectiveReduction of oxidative stress
AntimicrobialEnhanced activity against bacteria

Preparation Methods

Condensation and Reduction Method

The primary synthesis route, as detailed in the Journal of Nuclear Medicine, involves three sequential steps:

  • Synthesis of 5-Iodo-3-methylsalicylaldehyde (Intermediate II)

    • Reactants : 3-methylsalicylaldehyde (I) is treated with iodine monochloride (ICl) in glacial acetic acid.

    • Conditions : Reaction occurs at 60–80°C for 20 hours, followed by sublimation at 55°C under reduced pressure (0.1–0.2 torr).

    • Yield : ~52% after purification.

  • Condensation with N,N,N'-Trimethyl-1,3-propanediamine

    • Procedure : Intermediate II undergoes condensation with N,N,N'-trimethyl-1,3-propanediamine in ethanol under reflux.

    • Product : Forms a Schiff base intermediate (III).

  • Reduction and Salt Formation

    • Reduction : The Schiff base is reduced using sodium borohydride (NaBH4_4) in methanol, yielding the free amine.

    • Salt Formation : Treatment with hydrochloric acid (HCl) precipitates the dihydrochloride salt.

Table 1: Key Reaction Parameters for Condensation-Reduction Synthesis

StepReagents/ConditionsYield
IodinationICl, glacial acetic acid, 60–80°C, 20 hr52%
CondensationEthanol, reflux~70%*
Reduction & Salt FormNaBH4_4, HCl, methanol85–90%
*Estimated from analogous reactions.

Alternative Radioiodination via Isotopic Exchange

For radiopharmaceutical applications, the compound is labeled with 123I^{123}\text{I} through an iodine-iodine exchange reaction:

  • Conditions : Aqueous solution of HIPDM (2 mg/mL in pH 3 phosphate buffer) heated at 100°C with Na123I^{123}\text{I}.

  • Kinetics : Second-order reaction with activation energy Ea=30.6 kcal/molE_a = 30.6\ \text{kcal/mol}.

  • Optimization :

    • pH Dependence : Maximal labeling efficiency at pH 3–4.

    • Reductants : Sodium bisulfite enhances yield (>95%) by preventing iodine oxidation.

Table 2: Isotopic Exchange Reaction Optimization

ParameterOptimal ValueEffect on Yield
pH3.0Maximizes reaction rate
Temperature100°CCompletes in 30 minutes
[Na123I^{123}\text{I}]0.5–1.0 mg/mLLinear scaling

Reaction Mechanism and Kinetic Analysis

The isotopic exchange follows a second-order kinetic model, dependent on HIPDM and iodide concentrations:

ln(11F)=ktwhere F=[HIPDM]t[HIPDM]\ln\left(\frac{1}{1-F}\right) = kt \quad \text{where } F = \frac{[\text{HIPDM}^]_t}{[\text{HIPDM}^]_\infty}

  • Activation Energy : Calculated via Arrhenius plot as 30.6 kcal/mol, indicating a high-energy transition state likely involving iodine radical formation.

  • Inhibitors : Cu2+^{2+} ions reduce yield to 91.5%, while other metals (Fe3+^{3+}, Zn2+^{2+}) show negligible effects.

Characterization and Quality Control

Analytical Techniques

  • Melting Point : 160°C (decomposition).

  • Spectroscopy :

    • 1H NMR^1\text{H NMR} : Aromatic protons at δ 6.8–7.2 ppm; methyl groups at δ 2.2–3.1 ppm.

    • Mass Spectrometry : Molecular ion peak at m/z 362.25 (free base).

Purity Specifications

  • HPLC : >95% purity, with retention time matching reference standards.

  • Storage : Ambient conditions; stable for >24 months in sealed containers.

Applications in Radiopharmaceutical Development

The compound’s utility stems from its ability to cross the blood-brain barrier and bind cerebral perfusion sites. Clinical SPECT imaging with 123I^{123}\text{I}-HIPDM requires high radiochemical purity (>98%), achievable via the optimized exchange protocol .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimization strategies include:

  • Reagent selection : Use n-BuLi in THF at low temperatures (−78°C) for deprotonation, followed by coupling with aldehydes or halogenated intermediates (e.g., bromobenzaldehyde derivatives) .
  • Stepwise purification : Employ column chromatography after each synthetic step (e.g., after alkylation or amination) to isolate intermediates.
  • Acidification conditions : Use HCl in dioxane or aqueous HBr for salt formation, ensuring stoichiometric equivalence to avoid excess acid contamination .
  • Yield monitoring : Track reaction progress via TLC or HPLC, adjusting reaction times (e.g., reflux durations from 2–12 hours) based on intermediate stability .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substitution patterns (e.g., hydroxy and iodo groups on the benzyl ring) and diastereomeric purity. Compare chemical shifts with analogous compounds (e.g., dihydrochloride salts with similar backbone structures) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
  • X-ray crystallography : If crystals are obtainable, resolve the crystal structure to validate stereochemistry and salt formation .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s receptor-binding affinity be resolved?

Methodological Answer:

  • Dose-response assays : Perform radioligand binding studies across multiple concentrations (e.g., 1 nM–10 µM) to calculate IC50IC_{50} values, ensuring replicates (n ≥ 3) to assess variability .
  • Receptor subtype specificity : Use knockout cell lines or subtype-selective antagonists to isolate target receptors (e.g., adrenergic vs. dopaminergic receptors) .
  • Computational docking : Model the compound’s interaction with receptor active sites using software like AutoDock Vina, cross-referencing with NMR-derived conformers .

Q. What experimental designs are suitable for probing the compound’s mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Measure initial reaction rates under varying substrate concentrations (e.g., 0.1–10× KmK_m) to determine inhibition type (competitive, non-competitive) .
  • Pre-incubation studies : Pre-treat enzymes with the compound (10–60 minutes) to assess time-dependent inhibition, indicating covalent binding or allosteric modulation .
  • Mutagenesis : Introduce point mutations (e.g., catalytic site residues) via site-directed mutagenesis to identify critical interaction sites .

Q. How can stability studies be designed to evaluate the compound’s degradation under physiological conditions?

Methodological Answer:

  • pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C, sampling at intervals (0, 24, 48 hours) and quantifying degradation via HPLC .
  • Light and temperature sensitivity : Expose lyophilized samples to UV light (254 nm) or elevated temperatures (40–60°C) to identify decomposition pathways .
  • Metabolite profiling : Use LC-MS/MS to detect hydrolysis products (e.g., free amines or phenolic derivatives) in simulated gastric fluid .

Data Contradiction and Theoretical Analysis

Q. How to address discrepancies in reported solubility profiles of the compound?

Methodological Answer:

  • Solvent screening : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using nephelometry or gravimetric analysis .
  • Salt form comparison : Compare dihydrochloride solubility with freebase or other salt forms (e.g., sulfate), noting pH-dependent ionization .
  • Co-solvent systems : Evaluate solubility enhancement via PEG or cyclodextrin inclusion complexes .

Methodological Frameworks for Further Research

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME modeling : Use tools like SwissADME to predict logP, BBB permeability, and CYP450 interactions based on structural descriptors (e.g., halogen presence, amine count) .
  • Molecular dynamics (MD) : Simulate membrane permeation in lipid bilayers to estimate bioavailability .

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